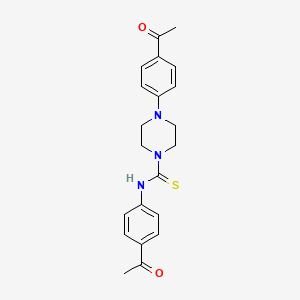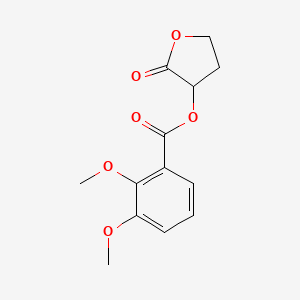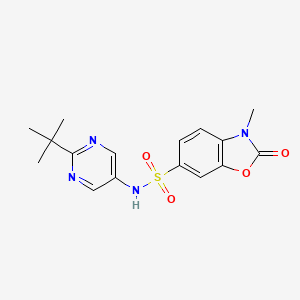
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide, commonly known as 4'-thio-2,2',6,6'-tetramethylpiperidine-1-oxyl (4'-thio-TEMPO), is a stable free radical compound that has been widely used in various fields of research.
作用機序
The mechanism of action of 4'-thio-TEMPO is primarily based on its ability to scavenge ROS, which are highly reactive molecules that can cause oxidative damage to cellular components. 4'-thio-TEMPO acts as a radical scavenger by donating an electron to the ROS, thereby neutralizing their harmful effects. Additionally, 4'-thio-TEMPO has been shown to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4'-thio-TEMPO in various models of oxidative stress. It has been shown to reduce oxidative damage to lipids, proteins, and DNA, and to improve mitochondrial function. Additionally, 4'-thio-TEMPO has been shown to reduce inflammation and apoptosis in various models of disease.
実験室実験の利点と制限
One of the major advantages of 4'-thio-TEMPO is its stability as a free radical compound, which allows for its use in various in vitro and in vivo models of oxidative stress. Additionally, its ability to scavenge ROS makes it a valuable tool for studying the role of oxidative stress in various diseases. However, one limitation of 4'-thio-TEMPO is its potential to interact with other molecules and alter their redox state, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4'-thio-TEMPO. One area of interest is the development of novel derivatives of 4'-thio-TEMPO with enhanced antioxidant properties and reduced potential for interaction with other molecules. Additionally, further studies are needed to elucidate the mechanisms underlying the beneficial effects of 4'-thio-TEMPO in various models of oxidative stress and disease. Finally, the potential clinical applications of 4'-thio-TEMPO as a therapeutic agent for various diseases should be explored in more detail.
Conclusion:
In conclusion, 4'-thio-TEMPO is a stable free radical compound that has been widely used in various fields of research. Its ability to scavenge ROS and modulate signaling pathways involved in oxidative stress and inflammation makes it a valuable tool for studying the role of oxidative stress in various diseases. Further research is needed to fully elucidate the mechanisms underlying its beneficial effects and to explore its potential clinical applications.
合成法
The synthesis of 4'-thio-TEMPO involves the reaction of 4-acetylphenylhydrazine with 2,2,6,6-tetramethylpiperidine-1-thiocarboxylic acid followed by oxidation with sodium hypochlorite. The final product is obtained through purification by column chromatography. This synthesis method has been well established and widely used in many research studies.
科学的研究の応用
4'-thio-TEMPO has been extensively used in scientific research due to its stable free radical nature and its ability to scavenge reactive oxygen species (ROS). It has been used as an antioxidant in various in vitro and in vivo models of oxidative stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Additionally, 4'-thio-TEMPO has been utilized as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological macromolecules.
特性
IUPAC Name |
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15(25)17-3-7-19(8-4-17)22-21(27)24-13-11-23(12-14-24)20-9-5-18(6-10-20)16(2)26/h3-10H,11-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJYNSGRLYPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)